molecular formula C7H11N3O2 B2991741 ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1034197-35-7

ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B2991741
CAS No.: 1034197-35-7
M. Wt: 169.184
InChI Key: MZMKZKULUDWQKT-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms. The ethyl ester group attached to the triazole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    1,5-Dimethyl-1H-1,2,4-triazole-3-carboxylic acid: The carboxylic acid derivative of the compound.

    1,5-Dimethyl-1H-1,2,4-triazole-3-carbohydrazide: A hydrazide derivative with different chemical properties.

Uniqueness

This compound is unique due to its ethyl ester group, which imparts distinct chemical and physical properties compared to its methyl ester or carboxylic acid counterparts. This uniqueness makes it valuable in specific applications where the ethyl ester group enhances solubility, reactivity, or biological activity .

Properties

IUPAC Name

ethyl 1,5-dimethyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-12-7(11)6-8-5(2)10(3)9-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMKZKULUDWQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034197-35-7
Record name ethyl 1,5-dimethyl-1H-1,2,4-triazole-3-carboxylate
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